4-Heptyl-5-(hydroxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Anticonvulsant MES test Structure‑Activity Relationship

Researchers optimizing 4-alkyltriazole-3-thiones for MPO inhibition or anticonvulsant activity require the precise N4-heptyl chain-shorter ethyl, butyl, or pentyl analogs exhibit distinct efficacy-toxicity profiles unsuitable as lipophilicity anchors. This compound delivers the definitive upper-range reference with a C5-hydroxymethyl handle enabling prodrug derivatization. • 100% MES protection sustained to 120 min reported for 4-heptyl congeners in published SAR • tPSA ~64 Ų, three H-bond donors; occupies CNS drug-likeness borderline for permeability optimization • Structurally within MPO inhibitor patent claims (Formula I, Q = C₁₋₆ alkyl substituted by OH/CH₂OH)

Molecular Formula C10H19N3OS
Molecular Weight 229.34 g/mol
CAS No. 642462-62-2
Cat. No. B12589041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Heptyl-5-(hydroxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
CAS642462-62-2
Molecular FormulaC10H19N3OS
Molecular Weight229.34 g/mol
Structural Identifiers
SMILESCCCCCCCN1C(=NNC1=S)CO
InChIInChI=1S/C10H19N3OS/c1-2-3-4-5-6-7-13-9(8-14)11-12-10(13)15/h14H,2-8H2,1H3,(H,12,15)
InChIKeyHBIDCOOCRQERFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Heptyl-5-(hydroxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Core Properties & Research Positioning


4-Heptyl-5-(hydroxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a 1,2,4-triazole-3-thione derivative substituted with an N4‑heptyl chain and a C5‑hydroxymethyl group. The 2,4‑dihydro‑3H‑1,2,4‑triazole‑3‑thione scaffold is recognized as a privileged structure in medicinal chemistry, with exemplified activities spanning myeloperoxidase (MPO) inhibition, anticonvulsant action, and antimicrobial effects [1]. The compound is listed in commercial screening libraries (molecular formula C₁₀H₁₉N₃OS, MW 229.34 g·mol⁻¹) and is intended exclusively for non‑human research applications [2]. The combination of a lipophilic heptyl chain with a hydrogen‑bond‑capable hydroxymethyl group distinguishes this entity from the more widely studied 5‑aryl or 5‑alkyl‑only triazole‑3‑thione analogs.

4-Heptyl-5-(hydroxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Why Generic Substitution Fails


Although the 2,4‑dihydro‑3H‑1,2,4‑triazole‑3‑thione core is common to many research compounds, the specific pattern of substitution—a heptyl chain at N4 and a hydroxymethyl group at C5—confers distinct physicochemical and pharmacological properties that are not interchangeable across analogs. Class‑level data demonstrate that anticonvulsant potency, time‑course profile, and tolerability are highly sensitive to the N4‑alkyl chain length, with heptyl derivatives displaying a particular efficacy‑toxicity relationship distinct from ethyl, butyl, pentyl, or hexyl congeners [1]. Furthermore, the presence of a primary alcohol (hydroxymethyl) introduces hydrogen‑bond donor/acceptor capacity absent in the more common 5‑aryl or 5‑alkyl analogs, altering solubility, metabolic fate, and target engagement [2]. Thus, substituting this compound with a generic “triazole‑3‑thione” without regard to substitution pattern risks losing the specific properties that make it a rational choice for screening in MPO inhibition, anticonvulsant, or related programs.

4-Heptyl-5-(hydroxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Quantitative Differentiation Evidence


Anticonvulsant Activity of the N4-Heptyl Substituent

In a published structure–activity relationship (SAR) study of 4‑alkyl‑5‑(3‑chlorobenzyl)‑2,4‑dihydro‑3H‑1,2,4‑triazole‑3‑thiones, the heptyl derivative (7a) administered intraperitoneally at 300 mg·kg⁻¹ protected 100% of tested mice in the maximal electroshock seizure (MES) model at all four pretreatment time points tested (15, 30, 60, and 120 min) [1]. This broad time window of protection is comparable to that observed for the ethyl, butyl, pentyl, and hexyl analogs, but the heptyl chain confers increased lipophilicity that may influence CNS penetration and duration of action relative to shorter‑chain congeners. The hexyl analog (4a) was ultimately selected as the most promising candidate based on combined efficacy and tolerability metrics, indicating that chain‑length optimization is critical and context‑dependent—the heptyl variant offers a distinct point on the efficacy–lipophilicity continuum [1].

Anticonvulsant MES test Structure‑Activity Relationship

Hydroxymethyl Group: Unique Hydrogen-Bond Profile vs. 5-Alkyl Analogs

The C5‑hydroxymethyl group in the title compound (C₁₀H₁₉N₃OS, MW 229.34) introduces an additional hydrogen‑bond donor (–OH, 1 donor) and acceptor (–OH, 1 acceptor) relative to the closely related 5‑heptyl‑2,4‑dihydro‑3H‑1,2,4‑triazole‑3‑thione (C₉H₁₇N₃S, MW 199.32, CAS 7271‑49‑0), which lacks any oxygen atom entirely [1][2]. Topological polar surface area (tPSA) is consequently higher for the title compound (estimated ~64 Ų vs. ~50 Ų for the 5‑heptyl analog), reflecting enhanced aqueous solubility potential. The presence of a primary alcohol also creates a metabolizable handle that can undergo Phase II conjugation (glucuronidation/sulfation), potentially shortening half‑life relative to the metabolically more inert 5‑alkyl analog [REFS‑3]. No experimental solubility or metabolic stability data were identified for either compound in the public domain as of the search date.

Hydrogen bonding Solubility Medicinal Chemistry

Thione Tautomer Stability: Defined Molecular Species

Quantum‑chemical investigations of 1,2,4‑triazole‑3‑thione tautomerism demonstrate that the thione form (C=S) is thermodynamically more stable than the thiol form (C–SH) by approximately 11–13 kcal·mol⁻¹ in the gas phase, with the energy gap sensitive to the nature and position of substituents [1]. For disubstituted derivatives, the thione form remains the dominant species under physiological conditions, minimizing the presence of the reactive thiol tautomer that could engage in off‑target disulfide formation or metal chelation. This class‑level property ensures that 4‑heptyl‑5‑(hydroxymethyl)‑2,4‑dihydro‑3H‑1,2,4‑triazole‑3‑thione exists predominantly as a single, well‑defined molecular entity in assay media, as opposed to certain heterocyclic thiols where rapid tautomeric equilibration can confound dose‑response interpretation.

Tautomerism Thione‑thiol equilibrium Assay reproducibility

4-Heptyl-5-(hydroxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Research & Industrial Application Scenarios


Anticonvulsant Drug Discovery: Scaffold with Defined Lipophilicity

For medicinal chemistry programs targeting voltage‑gated sodium channels or GABAergic modulation in epilepsy, the compound serves as a screening hit representing the upper‑lipophilicity end of the 4‑alkyltriazole‑3‑thione SAR series. Published data confirm that 4‑heptyl analogs provide broad temporal protection in the MES model (100% protection at all time points up to 120 min) [1], making this compound suitable for evaluating CNS penetration versus tolerability trade‑offs. The hydroxymethyl moiety additionally permits prodrug strategies or further derivatization not possible with simple 5‑alkyl analogs.

MPO Inhibitor Screening in Neuroinflammation

Multiple patents disclose 2,4‑dihydro‑[1,2,4]triazole‑3‑thione derivatives as MPO inhibitors for neuroinflammatory conditions including multiple sclerosis and Parkinson‘s disease [2]. The heptyl‑hydroxymethyl substitution pattern falls within the claimed chemical space (Formula I, where Q = C₁₋₆ alkyl optionally substituted by OH, CH₂OH), positioning this compound as a structurally relevant probe for MPO inhibitor screening cascades.

Physicochemical Tool Compound: Solubility & Permeability Studies

With calculated tPSA ~64 Ų and three hydrogen‑bond donors, this compound occupies a borderline region of CNS drug‑likeness space distinct from its more lipophilic 5‑heptyl analog (tPSA ~50 Ų) [3]. It is suitable as a reference compound in solubility–permeability optimization studies, where incremental changes in hydrogen‑bonding capacity are systematically mapped to ADME outcomes.

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